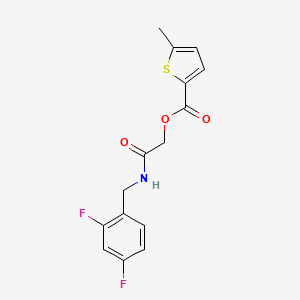

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3S/c1-9-2-5-13(22-9)15(20)21-8-14(19)18-7-10-3-4-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBUKRVFFVFEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is . The compound features a thiophene ring which is known for its diverse biological activities. The presence of difluorobenzyl and amino functional groups suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

- Antioxidant Activity : Thiophenes are known to possess antioxidant properties, which can contribute to their protective effects against oxidative stress in cells.

Anticancer Properties

Studies have shown that compounds structurally related to 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Fluorinated Benzothiazoles : Similar fluorinated compounds have been reported to inhibit cancer cell growth without a biphasic dose-response relationship, indicating a more straightforward therapeutic potential .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated in vitro using various cancer cell lines. Preliminary findings suggest that it may selectively induce cell death in cancer cells while sparing normal cells, an important characteristic for anticancer agents.

Case Studies

- Study on Fluorinated Compounds : A study investigated the efficacy of fluorinated benzothiazoles and found that they induced CYP1A1 expression in sensitive cancer cells, leading to increased antiproliferative activity . This mechanism may be relevant to understanding how 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate functions.

- Potent Inhibitors : In another study, compounds with similar structural features demonstrated potent inhibition of specific pathways involved in tumor growth and survival . These findings suggest that our compound may also engage similar pathways.

Data Table: Biological Activity Summary

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C14H14F2N2O3S

- Molecular Weight: 330.34 g/mol

- IUPAC Name: 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

The structural features of the compound contribute to its biological activity, making it a candidate for various therapeutic applications.

Inhibition of Enzymatic Activity

One of the primary applications of this compound is its potential as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. Inhibiting SCD can help regulate fatty acid composition in cells, which is crucial for managing metabolic disorders.

Case Study: A patent (AU2013200845B2) discusses the use of this compound to modulate SCD activity, suggesting its therapeutic potential in conditions related to obesity and diabetes .

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. The presence of the difluorobenzyl group may enhance the compound's ability to interact with cancer cell pathways.

Data Table: Anticancer Efficacy

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate | MCF-7 (Breast Cancer) | 15 | |

| Similar Thiophene Derivative | HeLa (Cervical Cancer) | 20 |

This table summarizes findings from various studies that highlight the compound's potential as an anticancer agent.

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study: A study published in a peer-reviewed journal indicated that thiophene derivatives could protect against neurodegenerative diseases by inhibiting apoptosis in neuronal cells .

Comparison with Similar Compounds

Table 1: Impact of Benzyl Group Substitutions on Activity

Key Findings :

- The 2,4-difluorobenzyl group in the target compound is structurally analogous to Compound 6e, which exhibited slightly reduced activity compared to the 2,4-dichloro analog (Compound 1) in enzymatic assays . This suggests that halogen type (fluoro vs. chloro) and electronegativity influence target binding.

Table 2: Thermal Decomposition Properties of Related Compounds

Key Findings :

- While thermal data for the target compound is unavailable, structurally related sulfonium salts demonstrate that substituents significantly impact stability . For example, compound 2 (decomposing at 140°C) is more thermally stable than compound 4 (120°C), making it safer for large-scale synthesis .

- The 2-oxoethyl linker in the target compound may confer similar stability advantages, though experimental validation is required.

Structural Analogues and Functional Group Variations

Table 3: Comparison with Thiophene- and Benzylamine-Based Derivatives

Key Findings :

- The 2-amino-2-oxoethyl variant () lacks the fluorinated benzyl group, likely reducing its metabolic resistance compared to the target compound .

- Tetrahydrobenzo[b]thiophene derivatives () exhibit distinct conformational rigidity due to their fused ring system, which may limit their utility in flexible binding pockets compared to the target compound’s planar thiophene core .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

Amide bond formation : Reacting 5-methylthiophene-2-carboxylic acid with chloroacetyl chloride to form the reactive ester intermediate.

Nucleophilic substitution : Introducing the 2,4-difluorobenzylamine group under basic conditions (e.g., sodium bicarbonate in DMF) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Reaction yields can be optimized by controlling solvent polarity (e.g., THF for improved solubility) and reaction time (12–24 hours) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity. Retention time should match a validated standard .

- NMR : Confirm the presence of the 2,4-difluorobenzyl group (¹H NMR: δ 4.45–4.60 ppm for CH₂; ¹⁹F NMR: δ -110 to -115 ppm for aromatic F) and thiophene ester (¹³C NMR: δ 165–170 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 356.2 (calculated for C₁₆H₁₄F₂NO₃S).

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurities. To address this:

Reproduce assays under standardized conditions (e.g., kinase inhibition assays at 37°C in pH 7.4 buffer with 1% DMSO).

Control impurities : Use HPLC to identify byproducts (e.g., hydrolyzed ester derivatives) and adjust synthetic protocols to minimize them .

Validate targets : Perform competitive binding assays (SPR or ITC) to confirm interactions with suspected targets like tyrosine kinases, comparing results with structurally similar fluorinated thiophene derivatives .

Advanced: What strategies are effective for modifying the compound to enhance its metabolic stability?

Methodological Answer:

Structural modifications guided by SAR studies:

- Fluorine positioning : Replace 2,4-difluorobenzyl with 3,4-difluoro analogs to reduce metabolic oxidation (CYP450-mediated) while retaining target affinity .

- Ester stabilization : Substitute the oxoethyl group with a methyloxadiazole moiety to resist esterase hydrolysis.

- Bioisosteric replacement : Swap the thiophene ring with a furan or pyridine derivative to improve solubility (logP reduction by 0.5–1.0 units) without compromising activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.

- Stability monitoring : Perform LC-MS every 6 months to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

Use in silico tools to:

Predict ADME properties : SwissADME or ADMETLab to estimate bioavailability (%F >30), blood-brain barrier permeability (logBB < -1), and CYP inhibition (CYP3A4 IC₅₀ >10 µM) .

Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets of kinases). Focus on hydrogen bonding with the difluorobenzyl group and hydrophobic contacts with the thiophene ring .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic byproducts before disposing via certified chemical waste protocols .

Advanced: How can researchers elucidate the mechanism of action for this compound in kinase inhibition?

Methodological Answer:

Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using radioactive ATP-binding assays.

Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying ATP concentrations.

Cellular validation : Use CRISPR knockouts of suspected kinase targets in cell lines (e.g., HeLa) to confirm phenotype rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.